

Application Notes and Protocols for Cell Viability Assay Using TVB-3166

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B15577848

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Introduction

TVB-3166 is a potent, selective, and orally available inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid.[1][4] In many cancer types, FASN is overexpressed and associated with tumor progression, chemoresistance, and poor patient prognosis.[1][2] **TVB-3166** exerts its anticancer effects by inhibiting FASN, leading to the disruption of lipid metabolism, inhibition of critical signaling pathways, and ultimately, the induction of apoptosis in tumor cells.[1][2][5] These application notes provide a detailed protocol for assessing the effect of **TVB-3166** on cancer cell viability.

Mechanism of Action

TVB-3166 is a reversible inhibitor of FASN.[1][3] By blocking the enzymatic activity of FASN, **TVB-3166** prevents the synthesis of palmitate. This disruption in lipid metabolism leads to several downstream effects detrimental to cancer cells, including:

- **Alteration of Cell Membranes:** Inhibition of palmitate synthesis disrupts the architecture of lipid rafts, which are specialized membrane microdomains essential for signal transduction. [1][5]

- **Inhibition of Signaling Pathways:** **TVB-3166** has been shown to inhibit the PI3K-AKT-mTOR and β -catenin signaling pathways, both of which are critical for cancer cell growth, proliferation, and survival.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Induction of Apoptosis:** The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells, while largely sparing normal cells.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation: In Vitro Efficacy of TVB-3166

The following table summarizes the inhibitory concentrations of **TVB-3166** in various assays and cell lines, providing a reference for expected potency.

Assay Type	Cell Line/Target	IC50 Value	Notes
Biochemical Assay	Purified Human FASN	0.042 μ M (42 nM)	Measures direct inhibition of the enzyme. [1] [3] [4]
Cellular Palmitate Synthesis	CALU-6	0.081 μ M (81 nM)	Measures the inhibition of de novo palmitate synthesis within cells. [1] [4]
Cell Viability Assay	CALU-6	0.10 μ M (100 nM)	Demonstrates the concentration required to reduce cell viability by 50%. [1] [6]
General Dose-Dependent Effects	Various Tumor Cells	20 - 200 nM	The concentration range where dose-dependent effects on cell viability are typically observed. [1] [2] [4] [7]

Experimental Protocol: Cell Viability Assay Using TVB-3166

This protocol details a common method for determining the effect of **TVB-3166** on the viability of cancer cells using a luminescence-based assay that measures cellular ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials

- Cancer cell line of interest (e.g., CALU-6, COLO-205, OVCAR-8)
- Complete cell culture medium (e.g., Advanced MEM)
- Fetal Bovine Serum (FBS), charcoal-stripped
- **TVB-3166** (stock solution in DMSO)
- 96-well clear-bottom, opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer

Procedure

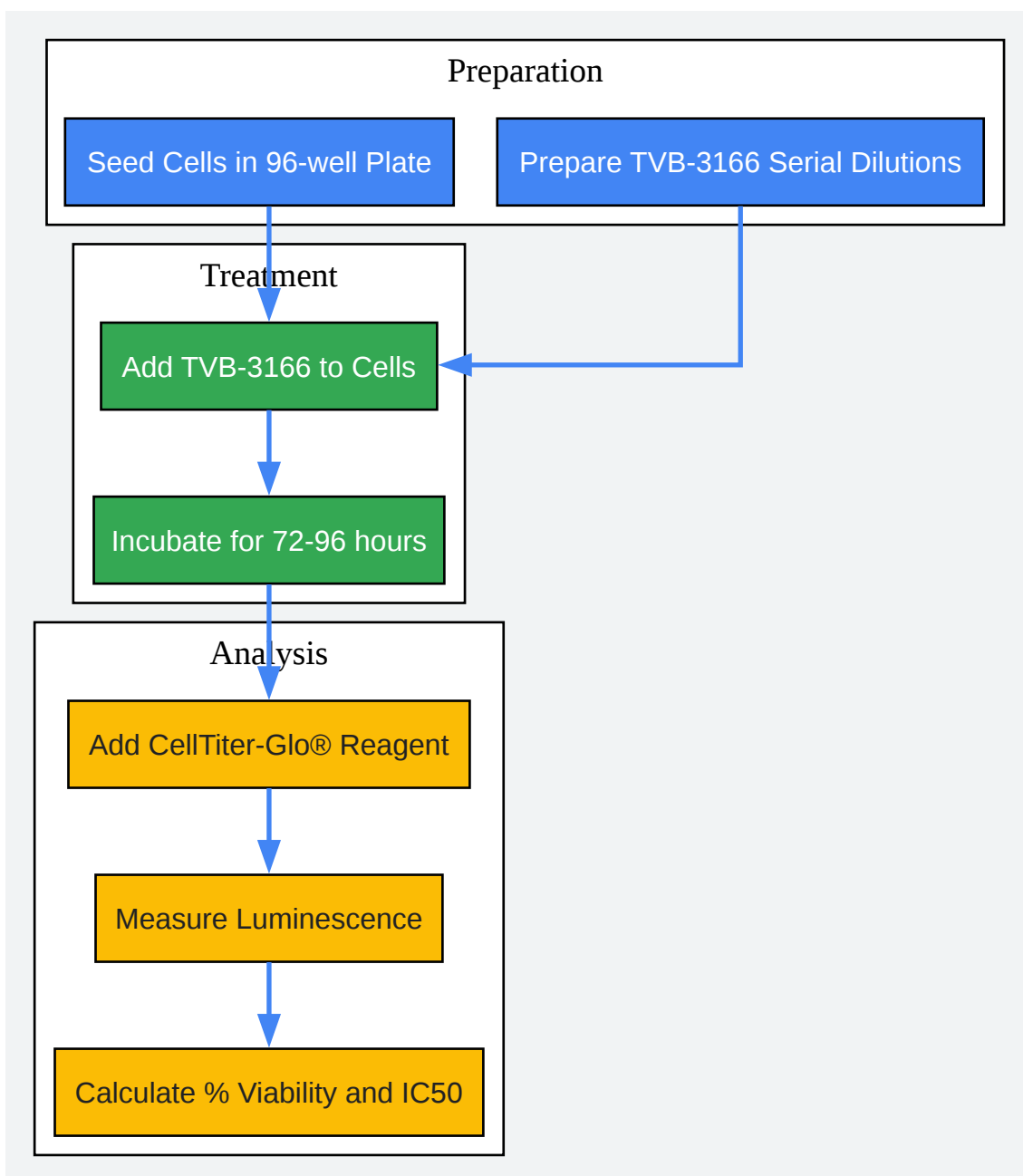
- Cell Seeding:
 - Harvest and count cells, ensuring they are in the logarithmic growth phase.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of complete culture medium).
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Preparation of **TVB-3166** Dilutions:
 - Prepare a serial dilution of **TVB-3166** in the appropriate cell culture medium (e.g., Advanced MEM with 1% charcoal-stripped FBS). A common concentration range to test is

0.01 nM to 10 μ M.

- Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically $\leq 0.1\%$).
- Treatment of Cells:
 - After the 24-hour incubation, carefully remove the seeding medium.
 - Add 100 μ L of the prepared **TVB-3166** dilutions or vehicle control (medium with DMSO) to the appropriate wells.
 - Include wells with medium only as a background control.
- Incubation:
 - Incubate the treated plates for a duration relevant to the cell line and experimental goals. Common incubation times for **TVB-3166** are 72 to 96 hours, though longer periods (e.g., 7 days) have also been reported.[\[1\]](#)[\[8\]](#)
- Cell Viability Measurement (using CellTiter-Glo®):
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all experimental wells.
 - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

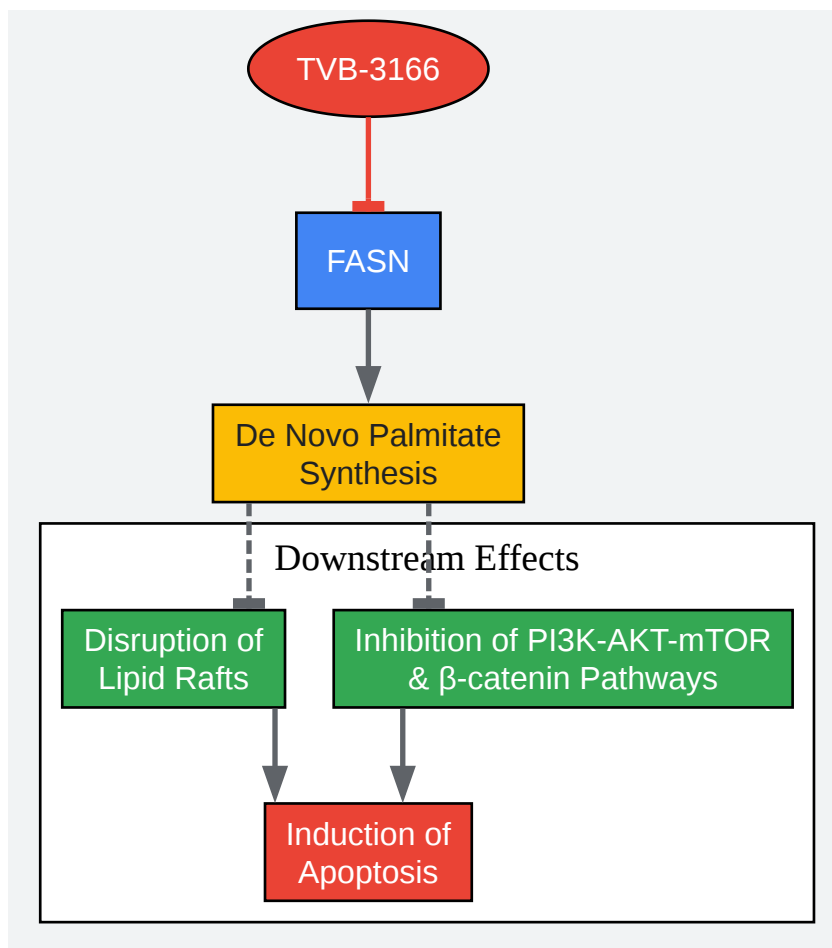
- Plot the percentage of cell viability against the logarithm of the **TVB-3166** concentration.
- Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Mandatory Visualizations



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Caption: Experimental workflow for the cell viability assay with **TVB-3166**.



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Caption: Signaling pathway of **TVB-3166** leading to apoptosis.

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